molecular formula C8H6F4O B6616214 (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol CAS No. 890085-08-2

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol

Cat. No. B6616214
CAS RN: 890085-08-2
M. Wt: 194.13 g/mol
InChI Key: BDQHSIMDNYIOMB-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol, also known as 4-F-TFE, is a chemical compound of the trifluoromethylphenyl ether class. It is a colorless liquid with a sweet, ether-like odor and has a molecular weight of 198.08 g/mol. 4-F-TFE has a wide range of applications in the scientific field, from synthesis of pharmaceuticals to the development of new materials.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is widely used in scientific research, particularly in the field of pharmaceuticals. It has been found to be useful in the synthesis of a variety of drugs, including the anti-inflammatory drug ibuprofen and the anticonvulsant drug lamotrigine. This compound has also been used in the synthesis of several other compounds, such as the antifungal agent terbinafine, the anesthetic drug etomidate, and the antineoplastic agent doxorubicin. Additionally, this compound has been used in the development of new materials, such as polymers and nanomaterials.

Mechanism of Action

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is known to act as a catalyst in certain reactions, such as the Friedel-Crafts acylation reaction mentioned above. It has also been found to be a useful reagent in the synthesis of a variety of compounds, including pharmaceuticals and other materials. Additionally, this compound has been found to be a useful solvent for certain reactions, as it is non-toxic and has a low vapor pressure.
Biochemical and Physiological Effects
This compound has been found to have no significant biochemical or physiological effects on humans or other organisms. It is not known to be toxic or carcinogenic, and has no known mutagenic or teratogenic effects. Additionally, this compound has been found to be non-irritating to the skin and eyes, and is not known to cause any adverse health effects.

Advantages and Limitations for Lab Experiments

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol has several advantages for laboratory experiments, including its low cost, its relatively low toxicity, and its ability to act as a catalyst and solvent in certain reactions. Additionally, this compound is non-flammable and has a low vapor pressure, making it safe to use in most laboratory environments. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in water and its relatively low boiling point.

Future Directions

There are a number of potential future directions for the use of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol. One potential application is the development of new materials, such as polymers and nanomaterials, which could have a variety of uses. Additionally, this compound could be used as a catalyst in the synthesis of new pharmaceuticals, as well as in the synthesis of other compounds. Finally, this compound could be used in the development of new analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis Methods

The synthesis of (1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethan-1-ol is typically achieved through a two-step process involving a Friedel-Crafts acylation followed by a catalytic hydrogenation. In the first step, 4-fluorophenol is reacted with trifluoroacetic anhydride in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA). The product of this reaction is then subjected to a hydrogenation reaction using a palladium catalyst, such as palladium on carbon (Pd/C), to yield the desired product. This method has been found to be the most efficient and cost-effective route for the production of this compound.

properties

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O/c9-6-3-1-5(2-4-6)7(13)8(10,11)12/h1-4,7,13H/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQHSIMDNYIOMB-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(F)(F)F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.